N-Pyrrolidino Protonitazene (Protonitazepyne; CAS 3038401-95-2) is a highly potent 2-benzylbenzimidazole synthetic opioid characterized by a pyrrolidine ring substitution at the ethylamine moiety and a propoxy group on the phenyl ring [1]. In forensic toxicology and pharmacological research, it serves as a critical analytical reference standard and in vitro µ-opioid receptor (MOR) agonist model [2]. Procurement of this specific authenticated standard is essential for laboratories needing to calibrate liquid chromatography-high-resolution mass spectrometry (LC-HRMS) instruments for emerging synthetic opioids, differentiate isobaric nitazene analogs, and map distinct metabolic pathways that diverge significantly from classic N,N-diethyl nitazenes [1].
Substituting N-Pyrrolidino Protonitazene with its N,N-diethyl analog (Protonitazene) or shorter-chain analogs (Metonitazepyne) fundamentally compromises both analytical forensic screening and pharmacological binding assays [1]. Analytically, protonitazepyne generates distinct mass spectrometric fragmentation patterns (e.g., pyrrolidine ring cleavage products) and exhibits a divergent metabolic profile—producing primarily protonitazepyne acid rather than the extensive N-desethylated metabolites seen with protonitazene [2]. Pharmacologically, the pyrrolidine substitution alters receptor binding kinetics, inducing more significant transmembrane helix movements at the MOR and yielding a distinct potency profile that cannot be accurately modeled using fentanyl or generic nitazene baselines [1].
In GTP Gi binding assays and receptor-based functional assays, N-Pyrrolidino Protonitazene demonstrates substantially higher MOR activation potency than both benchmark opioids and shorter-chain analogs [1]. It exhibits an EC50 of 0.293 nM, proving significantly more potent than fentanyl (EC50 1.01 nM) [2]. Furthermore, compared to metonitazepyne, it induces more pronounced conformational changes in MOR transmembrane helices (TM1, 2, 3, and 7), resulting in a MOR potency of 3.7 nmol/L versus 11.5 nmol/L for the methoxy analog [1].
| Evidence Dimension | MOR activation potency (EC50) and binding affinity |
| Target Compound Data | EC50 = 0.293 nM; MOR potency = 3.7 nmol/L |
| Comparator Or Baseline | Fentanyl (EC50 = 1.01 nM); Metonitazepyne (MOR potency = 11.5 nmol/L) |
| Quantified Difference | 3.4x greater potency than fentanyl; 3.1x greater potency than metonitazepyne |
| Conditions | In vitro GTP Gi binding assay and receptor-based functional assay |
Pharmacological researchers must procure this exact compound to accurately study the high-affinity binding kinetics specific to pyrrolidino-substituted nitazenes.
The substitution of the N,N-diethyl group with a pyrrolidine ring fundamentally alters the compound's metabolic degradation pathway [1]. While protonitazene undergoes extensive Phase I and Phase II metabolism yielding multiple N-desethyl and hydroxylated metabolites, protonitazepyne exhibits limited metabolism [1]. Its primary in vivo biomarker is protonitazepyne acid, generated via oxidative pyrrolidine ring cleavage, alongside 5-amino-protonitazepyne [2].
| Evidence Dimension | Primary metabolic degradation pathways |
| Target Compound Data | Limited metabolism; primary biomarkers are protonitazepyne acid and 5-amino-protonitazepyne |
| Comparator Or Baseline | Protonitazene (Extensive metabolism; multiple N-desethylated and O-despropylated biomarkers) |
| Quantified Difference | Complete divergence in primary urinary/blood biomarkers required for LC-HRMS detection |
| Conditions | In vitro human hepatocyte incubations and in vivo forensic sample analysis |
Forensic laboratories must procure the exact protonitazepyne standard to prevent false negatives in toxicological screening, as protonitazene standards will not calibrate for the correct biomarkers.
In forensic drug checking, N-Pyrrolidino Protonitazene must be definitively distinguished from isobaric compounds (such as Isotonitazepyne) and structurally similar analogs [1]. LC-QTOF-MS analysis reveals specific diagnostic product ions, notably m/z 98.0956, which are critical for clustering the parent compound and its metabolites in molecular networking [2]. This is distinct from the m/z 100.1120 fragment characteristic of the N,N-diethyl group cleavage in protonitazene [1].
| Evidence Dimension | LC-HRMS/MS diagnostic fragmentation ions |
| Target Compound Data | Diagnostic fragment at m/z 98.0956; precursor [M+H]+ at m/z 409.223 |
| Comparator Or Baseline | Protonitazene (Diagnostic fragment at m/z 100.1120 corresponding to N,N-diethylethanamine cleavage) |
| Quantified Difference | Distinct mass-to-charge (m/z) fragmentation signatures despite similar parent structures |
| Conditions | LC-QTOF-MS / LC-HRMS positive-ionization mode |
Procurement of the authenticated standard is strictly required to build accurate mass spectral libraries capable of resolving isobaric and closely related nitazene analogs in seized materials.
For the preparation of analytical stock solutions, N-Pyrrolidino Protonitazene demonstrates reliable solubility in standard laboratory solvents, which is critical for formulating reproducible calibration curves in quantitative LC-MS/MS assays [1]. It achieves solubility concentrations of 5 mg/mL in dimethylformamide (DMF), 3 mg/mL in dimethyl sulfoxide (DMSO), and 2 mg/mL in ethanol [1].
| Evidence Dimension | Solvent solubility for stock solution preparation |
| Target Compound Data | Soluble in DMF (5 mg/mL), DMSO (3 mg/mL), and Ethanol (2 mg/mL) |
| Comparator Or Baseline | Generic lipophilic opioid baseline (Variable or unverified solubility) |
| Quantified Difference | Verified solubility parameters allowing for high-concentration stock formulation without precipitation |
| Conditions | Standard laboratory temperature and pressure |
Ensures analytical chemists can reliably formulate stable, high-concentration reference standards for serial dilution in forensic quantification workflows.
Where this compound is the right choice for calibrating mass spectrometers to detect emerging pyrrolidino-nitazenes in postmortem blood and urine, relying on its distinct m/z 98.0956 fragment and protonitazepyne acid metabolite to prevent false negatives [1].
Where this compound is the right choice for researchers investigating the structural-activity relationship (SAR) of benzimidazole opioids, specifically the impact of pyrrolidine ring substitutions on transmembrane helix conformational changes and sub-nanomolar binding affinities compared to fentanyl [2].
Where this compound is the right choice as a quantitative reference standard for detecting trace levels of novel synthetic opioids in municipal wastewater, requiring exact retention time mapping to differentiate it from isobaric analogs like isotonitazepyne [1].